(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a thiazole ring, and a triazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and the types of atoms present would all play a role .Scientific Research Applications
Antimicrobial Activities
- Antimicrobial Activity of 1,2,4-Triazole Derivatives : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis Properties : A series of compounds including 1-(4-chlorophenyl) cyclopropyl](piperazin-1-yl) methanone derivatives were synthesized and tested for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some compounds showed significant activity, highlighting their therapeutic potential (Mallikarjuna et al., 2014).
Antifungal Compound Solubility and Partitioning
- Solubility and Partitioning of Antifungal Compounds : The solubility thermodynamics and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class were studied. These investigations provide insights into the physicochemical properties relevant for the formulation and delivery of antifungal drugs (Volkova et al., 2020).
Design and Synthesis for Tubulin Polymerization Inhibition
- Tubulin Polymerization Inhibition by Triazole Derivatives : Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates showed promising cytotoxicity against cancer cell lines, indicating their ability to induce apoptosis and inhibit tubulin polymerization. This study highlights the potential of these compounds in cancer therapy (Manasa et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[5-methyl-1-(1,3-thiazol-2-yl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6OS/c1-12-15(20-21-24(12)17-19-6-11-26-17)16(25)23-9-7-22(8-10-23)14-5-3-2-4-13(14)18/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFCFDBLQBCMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.